Boronic Acid Acidity: Enhanced Lewis Acidity of (3-Amino-5-fluorophenyl)boronic acid Compared to Non-Fluorinated 3-Aminophenylboronic Acid
The predicted boronic acid pKa of (3-amino-5-fluorophenyl)boronic acid is 7.47±0.10, which is 1.34 log units lower (more acidic) than 3-aminophenylboronic acid (predicted pKa ≈8.81) and 1.36 log units lower than unsubstituted phenylboronic acid (pKa 8.83 at 25°C) . The enhanced acidity arises from the electron-withdrawing inductive effect of the meta-fluorine substituent, which stabilizes the boronate anion. This pKa shift places the target compound closer to physiological pH (7.4), a property that is critical for reversible diol-binding applications under near-neutral aqueous conditions. The compound remains, however, 0.03 pKa units more acidic than 3-fluorophenylboronic acid (predicted pKa 7.50), indicating that the meta-amino group exerts a weak electron-donating resonance effect that partially offsets the fluorine's electron-withdrawing influence .
| Evidence Dimension | Boronic acid pKa (Lewis acidity) |
|---|---|
| Target Compound Data | pKa = 7.47±0.10 (Predicted) |
| Comparator Or Baseline | 3-Aminophenylboronic acid: pKa ≈8.81 (Predicted); Phenylboronic acid: pKa = 8.83 (25°C); 3-Fluorophenylboronic acid: pKa = 7.50 (Predicted) |
| Quantified Difference | ΔpKa = –1.34 vs. 3-aminophenylboronic acid; ΔpKa = –1.36 vs. phenylboronic acid; ΔpKa = –0.03 vs. 3-fluorophenylboronic acid |
| Conditions | Predicted pKa values from ChemicalBook and literature databases; experimental pKa for phenylboronic acid measured at 25°C. |
Why This Matters
The intermediate pKa of 7.47 positions this compound as a uniquely tuned boronic acid for diol-sensing and reversible covalent inhibition applications at physiological pH (7.4), where 3-aminophenylboronic acid (pKa 8.81) would be predominantly in the trigonal, less-reactive form and 3-fluorophenylboronic acid lacks the amine handle for further conjugation.
